molecular formula C18H22N4O5S B2777582 2-(4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034253-36-4

2-(4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2777582
CAS No.: 2034253-36-4
M. Wt: 406.46
InChI Key: HDKOXBVPIITMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a dimethylpyrimidinyl group, a sulfonyl group, and a phenoxy group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom, which can contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonyl group is often involved in substitution reactions, while the pyrrolidine ring can participate in ring-opening reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has led to the synthesis of various pyrimidinones, oxazinones, and their derivatives, demonstrating significant antimicrobial activities against bacterial and fungal strains. These compounds were developed using different starting materials, showcasing their potential in creating new antibacterial and antifungal agents (Hossan et al., 2012).

Biological Activity and Potential Applications

  • Novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates have been synthesized, showing high herbicidal activity against monocotyledonous plants. This indicates the chemical's potential in agricultural applications, particularly as a herbicide (Jiang et al., 2010).

Structural Studies and Molecular Interactions

  • Investigations into the crystal structures of pyrimidin-2-yl derivatives have provided insights into their molecular configurations and interactions. These studies contribute to understanding how such compounds can be utilized in drug design and development, focusing on molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).

Potential in Drug Development

  • The synthesis of p-hydroxycinnamic acid derivatives linked to pyrimidin-2-yl has been explored, examining their fluorescence binding with bovine serum albumin. This research may have implications for drug delivery systems and the development of pharmaceutical compounds with improved efficacy and specificity (Meng et al., 2012).

Antibacterial and Antitubercular Activities

  • Development of pyrimidine-azitidinone analogues has shown promising antioxidant, in vitro antimicrobial, and antitubercular activities. Such compounds could serve as a basis for creating new treatments for bacterial infections and tuberculosis, addressing the need for novel therapeutic agents (Chandrashekaraiah et al., 2014).

Properties

IUPAC Name

2-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12-9-13(2)21-18(20-12)27-15-7-8-22(10-15)28(24,25)16-5-3-14(4-6-16)26-11-17(19)23/h3-6,9,15H,7-8,10-11H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOXBVPIITMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.